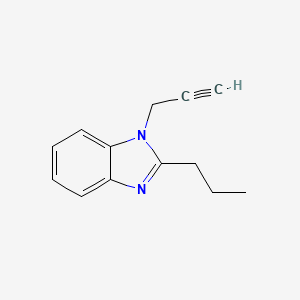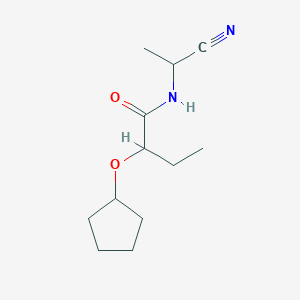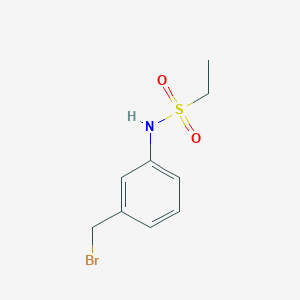![molecular formula C8H12Cl2N2O2 B2591290 2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride CAS No. 820220-92-6](/img/structure/B2591290.png)
2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride: is a chemical compound with the molecular formula C8H10N2O2.2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a pyridine ring attached to an aminoacetic acid moiety, making it a versatile intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride typically involves the reaction of pyridine-2-carbaldehyde with glycine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like methanol under controlled temperature conditions. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is obtained through crystallization and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its amine form.
Substitution: The pyridine ring allows for electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives.
Wirkmechanismus
The mechanism of action of 2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. The pyridine ring and aminoacetic acid moiety play crucial roles in these interactions, facilitating the formation of stable complexes.
Vergleich Mit ähnlichen Verbindungen
- 2-[(Pyridin-2-ylmethyl)amino]acetic acid
- 2-[(Pyridin-2-ylmethyl)amino]propanoic acid
- 2-[(Pyridin-2-ylmethyl)amino]butanoic acid
Comparison: 2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability. Compared to its analogs, it offers better reactivity and ease of handling in various chemical reactions. The presence of the pyridine ring also provides additional sites for functionalization, making it a valuable compound in synthetic chemistry.
Eigenschaften
IUPAC Name |
2-(pyridin-2-ylmethylamino)acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c11-8(12)6-9-5-7-3-1-2-4-10-7;;/h1-4,9H,5-6H2,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMDWTPZWDESRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine](/img/structure/B2591208.png)
![9-(4-fluorophenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2591209.png)
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(propan-2-yloxy)benzamide](/img/structure/B2591212.png)




![(1R,3R,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2591219.png)




![2-Furyl[6-(2-furyl)-3-pyridinyl]methanone](/img/structure/B2591229.png)
![3-Phenyl-2-[(prop-2-en-1-yl)amino]propanoic acid](/img/structure/B2591230.png)
